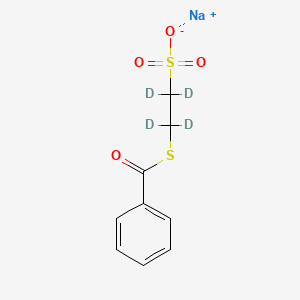

Sodium Benzoylthioethanesulfonate-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

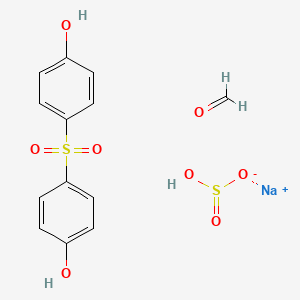

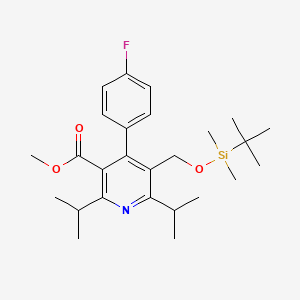

Sodium Benzoylthioethanesulfonate-d4 is a chemical compound with the molecular formula C9 2H4 H5 O4 S2 . Na . It has a molecular weight of 272.31 and is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [Na+]. [2H]C ( [2H]) (SC (=O)c1ccccc1)C ( [2H]) ( [2H])S (=O) (=O) [O-] . This indicates that the compound contains a sodium ion, two deuterium atoms, a sulfur atom double-bonded to an oxygen atom, and a benzene ring.Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.31 . The compound is stable under normal conditions .Wissenschaftliche Forschungsanwendungen

Sodium Dodecyl Benzene Sulfonate as a Sustainable Inhibitor

This study explored Sodium dodecyl benzene sulfonate (SDBS) as an eco-friendly inhibitor for zinc corrosion, highlighting its application in corrosion prevention in battery systems. The compound's efficiency as an inhibitor was confirmed through various methods, including gravimetric and electrochemical experiments, which demonstrated its potential in enhancing battery durability and performance (Qiang et al., 2017).

Adsorption of Sulfonates on Activated Carbon Cloth

This research investigated the interactions of benzene and naphthalene sulfonates with activated carbon cloth (ACC) during adsorption from aqueous solutions. The study aimed to understand how structural factors influence the adsorption process, which is critical for water purification and treatment applications (Ayranci & Duman, 2010).

Removal of Aromatic Sulfonates from Aqueous Media

This study focused on the sorption of aromatic sulfonates onto aminated polystyrene sorbents, optimizing their potential application in chemical wastewater treatment. The research highlighted the concentration-dependent selectivity of the sorbents and proposed a process for removing aromatic sulfonates from industrial wastewater, demonstrating an application in environmental management and wastewater treatment (Pan et al., 2008).

Zukünftige Richtungen

Given the limited information available on Sodium Benzoylthioethanesulfonate-d4, future research could focus on exploring its potential applications, particularly in the field of proteomics research . Additionally, studies could be conducted to understand its synthesis, chemical reactions, and mechanism of action.

Wirkmechanismus

Target of Action

Sodium Benzoylthioethanesulfonate-d4 is primarily used in proteomics research . .

Mode of Action

It is primarily used as a biochemical in proteomics research . In nuclear magnetic resonance (NMR) studies, it serves as a marker to suppress cross-peak detection signals

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, folding, or degradation, but this is speculative without more detailed information.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body, but without specific studies, it’s difficult to make definitive statements about its pharmacokinetics.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structure or function, but specific results would depend on the context of the research.

Action Environment

The action environment of this compound can influence its efficacy and stability. It is soluble in water , suggesting that it can be used in aqueous environments such as biological tissues or culture media. It is recommended to be stored at -20° C , indicating that it may be sensitive to temperature.

Eigenschaften

IUPAC Name |

sodium;2-benzoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1/i6D2,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJYFYHAKNZHS-FEUVXQGESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C1=CC=CC=C1.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662191 |

Source

|

| Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189657-00-8 |

Source

|

| Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)

![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)

![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)